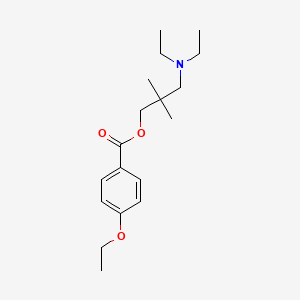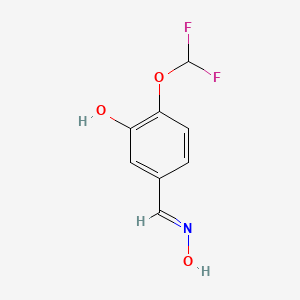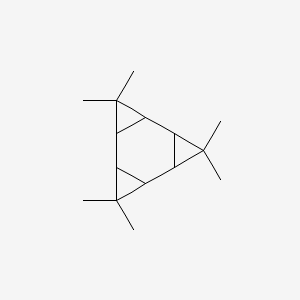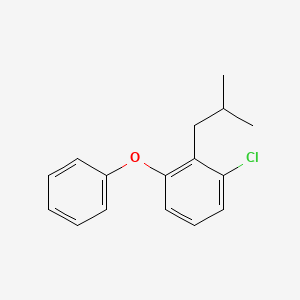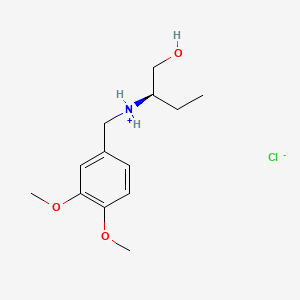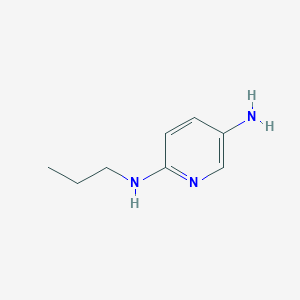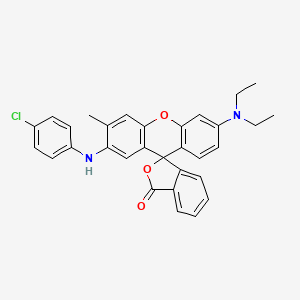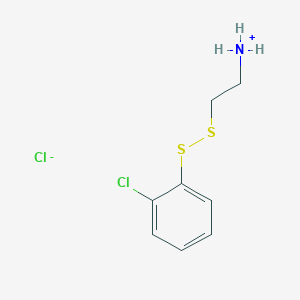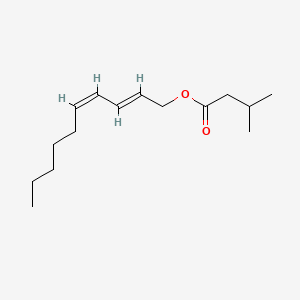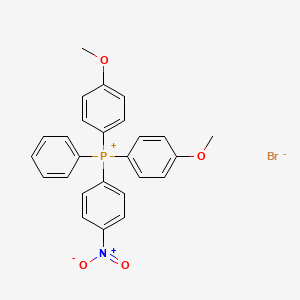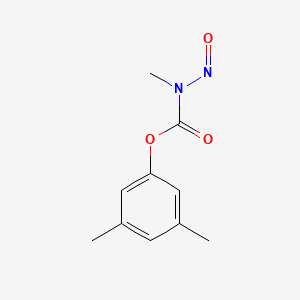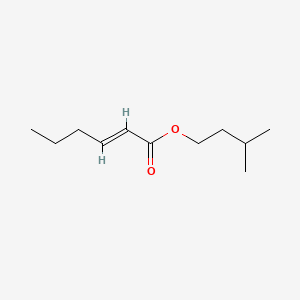
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate: is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cyclohexyl ring substituted with isopropyl and methyl groups, and a propionate ester functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate typically involves the esterification of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol with propionic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester functional group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases and lipases.
Industry: In the industrial sector, the compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed in the production of polymers and resins.
作用机制
The mechanism by which [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate exerts its effects involves its interaction with specific molecular targets. In biological systems, the ester functional group can be hydrolyzed by esterases to release the corresponding alcohol and propionic acid. This hydrolysis reaction is crucial for its role as a prodrug, where the active form of the drug is released upon enzymatic cleavage.
相似化合物的比较
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol: The alcohol counterpart of the compound.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl acetate: An ester with an acetate group instead of a propionate group.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl butyrate: An ester with a butyrate group.
Uniqueness: The uniqueness of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate lies in its specific ester functional group, which imparts distinct chemical and physical properties. The propionate ester is more resistant to hydrolysis compared to shorter-chain esters like acetate, making it more stable under physiological conditions.
属性
CAS 编号 |
68539-56-0 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC 名称 |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11-,12+/m1/s1 |
InChI 键 |
PELLUIPPBKHUAB-UTUOFQBUSA-N |
手性 SMILES |
CCC(=O)O[C@H]1C[C@@H](CC[C@@H]1C(C)C)C |
规范 SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
密度 |
0.918-0.923 |
物理描述 |
Clear colorless liquid/fruity cool aroma |
溶解度 |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


